N-[2-[3,4,5,6,7,8-Hexahydroazocin-1(2H)-yl]ethyl]phenylethylmalonamidic acid ethyl ester N-[2-[3,4,5,6,7,8-Hexahydroazocin-1(2H)-yl]ethyl]phenylethylmalonamidic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 100739-57-9
VCID: VC0023015
InChI: InChI=1S/C22H34N2O3/c1-3-22(21(26)27-4-2,19-13-9-8-10-14-19)20(25)23-15-18-24-16-11-6-5-7-12-17-24/h8-10,13-14H,3-7,11-12,15-18H2,1-2H3,(H,23,25)
SMILES: CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol

N-[2-[3,4,5,6,7,8-Hexahydroazocin-1(2H)-yl]ethyl]phenylethylmalonamidic acid ethyl ester

CAS No.: 100739-57-9

Main Products

VCID: VC0023015

Molecular Formula: C22H34N2O3

Molecular Weight: 374.5 g/mol

N-[2-[3,4,5,6,7,8-Hexahydroazocin-1(2H)-yl]ethyl]phenylethylmalonamidic acid ethyl ester - 100739-57-9

CAS No. 100739-57-9
Product Name N-[2-[3,4,5,6,7,8-Hexahydroazocin-1(2H)-yl]ethyl]phenylethylmalonamidic acid ethyl ester
Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
IUPAC Name ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate
Standard InChI InChI=1S/C22H34N2O3/c1-3-22(21(26)27-4-2,19-13-9-8-10-14-19)20(25)23-15-18-24-16-11-6-5-7-12-17-24/h8-10,13-14H,3-7,11-12,15-18H2,1-2H3,(H,23,25)
Standard InChIKey WKFDHVSCSSVMOH-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC
Canonical SMILES CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC
PubChem Compound 58000
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator